molecular formula C22H46S B1620296 Undecyl sulfide CAS No. 35599-82-7

Undecyl sulfide

Cat. No. B1620296
CAS RN: 35599-82-7
M. Wt: 342.7 g/mol
InChI Key: RDOYGXODZMRGKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Undecyl sulfide is a chemical compound with the formula C22H46S . It has a molecular weight of 342.666 . The IUPAC name for this compound is 1-(Undecylsulfanyl)undecane .


Molecular Structure Analysis

The molecular structure of undecyl sulfide consists of a sulfur atom bonded to two undecyl groups . The IUPAC Standard InChI for undecyl sulfide is InChI=1S/C22H46S/c1-3-5-7-9-11-13-15-17-19-21-23-22-20-18-16-14-12-10-8-6-4-2/h3-22H2,1-2H3 .

Future Directions

While specific future directions for undecyl sulfide are not mentioned in the available resources, research into sulfur-containing compounds is ongoing. For instance, nickel sulfide-based photocatalysts are being explored for sustainable environmental remediation . This could potentially open up new avenues for the use of sulfur-containing compounds like undecyl sulfide.

Relevant Papers

The paper “Disulfide metathesis via sulfur⋯iodine interaction and photoswitchability” discusses the synthesis of unsymmetrical diaryl disulfides via a cross-metathesis reaction . Another paper titled “Sulfur Radicals and Their Application” provides a comprehensive review of the chemistry of sulfur radicals .

properties

IUPAC Name

1-undecylsulfanylundecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H46S/c1-3-5-7-9-11-13-15-17-19-21-23-22-20-18-16-14-12-10-8-6-4-2/h3-22H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDOYGXODZMRGKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCSCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H46S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60303468
Record name Undecyl sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60303468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Undecyl sulfide

CAS RN

35599-82-7
Record name Undecyl sulfide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158438
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Undecyl sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60303468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Undecyl sulfide
Reactant of Route 2
Reactant of Route 2
Undecyl sulfide
Reactant of Route 3
Reactant of Route 3
Undecyl sulfide
Reactant of Route 4
Reactant of Route 4
Undecyl sulfide
Reactant of Route 5
Reactant of Route 5
Undecyl sulfide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Undecyl sulfide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.